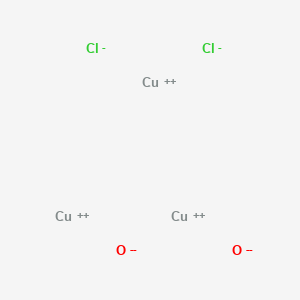
Copper chloride oxide (Cu2Cl2O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper chloride oxide (Cu2Cl2O) is an inorganic compound that consists of copper, chlorine, and oxygen It is a unique compound due to its mixed oxidation states of copper, which can exhibit interesting chemical and physical properties
Vorbereitungsmethoden
Copper chloride oxide can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with copper(II) oxide at elevated temperatures. The reaction typically proceeds as follows: [ 2CuCl_2 + CuO \rightarrow Cu_2Cl_2O + Cl_2 ]
Another method involves the thermal decomposition of copper(II) chloride in the presence of oxygen. This method requires precise control of temperature and atmospheric conditions to ensure the formation of copper chloride oxide without the production of other copper oxides.
Analyse Chemischer Reaktionen
Copper chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Copper chloride oxide can be oxidized to form copper(II) chloride and copper(II) oxide. [ Cu_2Cl_2O + O_2 \rightarrow 2CuCl_2 + CuO ]
-
Reduction: : It can be reduced to form copper(I) chloride and copper metal. [ Cu_2Cl_2O + H_2 \rightarrow 2CuCl + H_2O ]
-
Substitution: : Copper chloride oxide can react with other halides to form different copper halides. [ Cu_2Cl_2O + 2NaBr \rightarrow 2CuBr + 2NaCl + O_2 ]
Wissenschaftliche Forschungsanwendungen
Copper chloride oxide has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation processes.
Materials Science: Copper chloride oxide is studied for its potential use in the development of new materials with unique electrical and optical properties.
Environmental Chemistry: It is used in the removal of pollutants from water and air, as well as in the degradation of hazardous chemicals.
Biomedical Applications: Research is ongoing to explore its potential use in medical treatments, including antimicrobial and anticancer therapies.
Wirkmechanismus
The mechanism of action of copper chloride oxide involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various biological molecules, leading to oxidative stress and cell damage. In catalysis, copper chloride oxide can facilitate the transfer of electrons, thereby accelerating chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Copper chloride oxide can be compared with other copper compounds, such as copper(I) chloride (CuCl), copper(II) chloride (CuCl2), and copper(I) oxide (Cu2O). Each of these compounds has unique properties and applications:
Copper(I) Chloride (CuCl): Used in organic synthesis and as a catalyst in various chemical reactions.
Copper(II) Chloride (CuCl2): Commonly used in the production of pigments, as a catalyst, and in the textile industry.
Copper(I) Oxide (Cu2O): Used in antifouling paints, as a pigment, and in semiconductor applications.
Copper chloride oxide is unique due to its mixed oxidation states and its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12167-76-9 |
|---|---|
Molekularformel |
Cl2Cu3O2 |
Molekulargewicht |
293.54 g/mol |
IUPAC-Name |
tricopper;oxygen(2-);dichloride |
InChI |
InChI=1S/2ClH.3Cu.2O/h2*1H;;;;;/q;;3*+2;2*-2/p-2 |
InChI-Schlüssel |
KMDXQEMIAKHBQZ-UHFFFAOYSA-L |
Kanonische SMILES |
[O-2].[O-2].[Cl-].[Cl-].[Cu+2].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


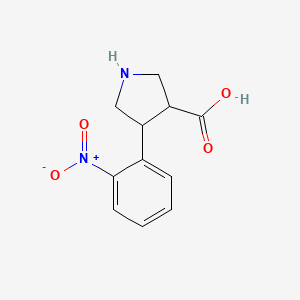


![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
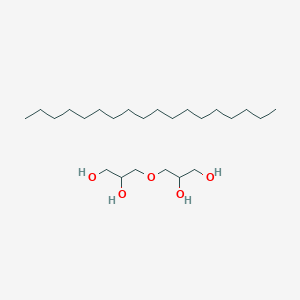
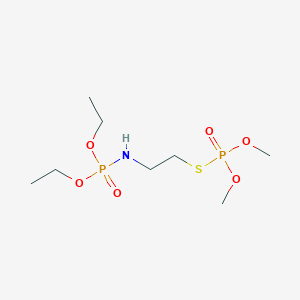
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
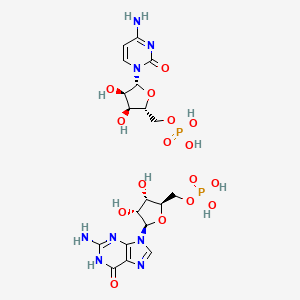

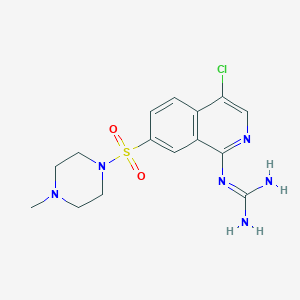
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
